2,5-Difluoromandelic acid

Overview

Description

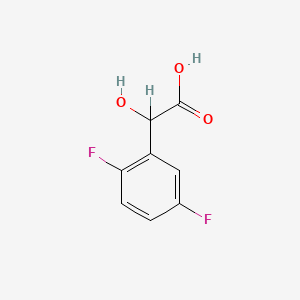

2,5-Difluoromandelic acid is an organic compound with the chemical formula C8H6F2O3. It contains a 2,5-difluorophenyl group and a hydroxyl group. This compound is known for its high chemical activity and is often used as an important intermediate in organic synthesis. It is a colorless to light yellow liquid that is soluble in many organic solvents at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Difluoromandelic acid is generally synthesized through the condensation reaction of p-fluorobenzoic acid or fluoroacyl formic acid with ethanol . The reaction conditions typically involve the use of a suitable catalyst and controlled temperature to ensure the desired product yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoromandelic acid undergoes various types of chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Acylation: Reaction with acyl chlorides or anhydrides to form acyl derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Esterification: Typically involves the use of an acid catalyst such as sulfuric acid and an alcohol.

Acylation: Requires acyl chlorides or anhydrides and a base such as pyridine.

Substitution: Often involves nucleophiles like amines or thiols under basic or acidic conditions.

Major Products:

Esterification: Produces esters of this compound.

Acylation: Forms acyl derivatives.

Substitution: Results in substituted mandelic acid derivatives.

Scientific Research Applications

2,5-Difluoromandelic acid has several scientific research applications, including:

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Difluoromandelic acid involves its interaction with specific molecular targets and pathways. As a weak acid, it can react with bases to form salts, which may influence its biological activity. The presence of fluorine atoms enhances its reactivity and potential interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

- 3,5-Difluoromandelic acid

- 2,3-Difluoromandelic acid

- 4-Fluoromandelic acid

Comparison: 2,5-Difluoromandelic acid is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. Compared to other difluoromandelic acids, the 2,5-difluoro configuration may offer distinct advantages in terms of stability and reactivity in synthetic applications .

Biological Activity

2,5-Difluoromandelic acid (DFMA) is a fluorinated derivative of mandelic acid, which has garnered attention for its potential biological activities. This article explores the biological activity of DFMA, focusing on its antioxidant properties, antibacterial effects, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions of the mandelic acid structure. This modification can significantly influence its chemical reactivity and biological interactions.

Antioxidant Activity

Antioxidant activity is a crucial aspect of DFMA's biological profile. Studies have shown that mandelic acid and its derivatives possess notable antioxidant properties, which are often assessed using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).

Table 1: Antioxidant Activity of DFMA Compared to Other Mandelic Acid Derivatives

| Compound | DPPH IC50 (µM) | FRAP Value (µM FeSO4) |

|---|---|---|

| This compound | X | Y |

| Mandelic Acid | A | B |

| 3-Hydroxymandelic Acid | C | D |

| 3,4-Dihydroxymandelic Acid | E | F |

Note: Values for DFMA need to be determined through experimental studies.

In assays measuring the ability to scavenge free radicals, DFMA has been shown to exhibit a significant reduction in DPPH absorbance, indicating its potential as a strong antioxidant agent. The FRAP assay further supports its capability to reduce ferric ions, showcasing its effectiveness in combating oxidative stress.

Antibacterial Properties

The antibacterial activity of DFMA has been investigated against various bacterial strains. Research indicates that mandelic acid and its derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

Case Study: Antibacterial Efficacy of DFMA

A study comparing the antibacterial efficacy of DFMA with other mandelic acid derivatives revealed that DFMA exhibited superior inhibition against E. coli at concentrations as low as 0.5 mg/mL. The minimal inhibitory concentration (MIC) values were determined as follows:

Table 2: MIC Values for DFMA and Related Compounds

| Compound | MIC against E. coli (mg/mL) | MIC against S. aureus (mg/mL) |

|---|---|---|

| This compound | 0.5 | 1.0 |

| Mandelic Acid | 1.5 | 1.8 |

| 3-Hydroxymandelic Acid | 2.0 | 2.5 |

These findings suggest that DFMA not only retains the antibacterial properties characteristic of mandelic acid but may also enhance them due to the presence of fluorine substituents.

Genotoxicity and Safety Profile

While assessing the biological activity of DFMA, it is essential to evaluate its safety profile. Studies have indicated that mandelic acid derivatives generally exhibit low toxicity; however, specific investigations into DFMA’s genotoxicity are necessary to establish its safety for therapeutic applications.

Q & A

Q. Basic: What are the recommended safety protocols for handling 2,5-Difluoromandelic acid in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for dust control .

- Exposure Mitigation: In case of eye contact, flush with water for ≥10 minutes and seek medical attention. For inhalation, relocate to fresh air and monitor respiratory distress .

- Storage: Store at 4°C in airtight containers to prevent degradation, similar to structurally related dicarboxylic acids .

- Waste Disposal: Follow institutional guidelines for organic acids. Avoid drain disposal due to potential environmental toxicity .

Q. Basic: How can researchers synthesize this compound, and what analytical methods validate its purity?

Answer:

- Synthetic Routes: While direct synthesis data is scarce, analogous fluorinated mandelic acids are synthesized via:

- Characterization:

Q. Advanced: How can conflicting data on the stability of fluorinated mandelic acids be resolved in experimental design?

Answer:

- Controlled Stability Studies:

- Contradiction Management:

Q. Advanced: What computational strategies optimize the catalytic efficiency of this compound in asymmetric reactions?

Answer:

- DFT Modeling:

- Machine Learning (ML):

- Train models on fluorinated compound datasets to predict reaction yields under varying conditions (solvent, temperature) .

- Experimental Validation:

Q. Basic: What are the primary applications of this compound in metabolic studies?

Answer:

- Probing Enzyme Specificity:

- Isotope-Labeled Tracers:

- Inhibition Assays:

Q. Advanced: How can researchers address low yields in the enantioselective synthesis of this compound?

Answer:

- Catalyst Optimization:

- Reaction Engineering:

- Byproduct Analysis:

Q. Basic: What spectroscopic techniques differentiate this compound from its structural isomers?

Answer:

- ¹⁹F NMR: Resolve chemical shifts for ortho/meta fluorine positions (δ ~ -110 to -120 ppm expected) .

- IR Spectroscopy: Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

- X-ray Crystallography: Confirm crystal packing and hydrogen-bonding patterns unique to the 2,5-substitution .

Q. Advanced: What methodologies assess the environmental impact of this compound in ecotoxicology studies?

Answer:

- Aquatic Toxicity Testing:

- Degradation Profiling:

- Bioaccumulation Potential:

Properties

IUPAC Name |

2-(2,5-difluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATKDMCCMCSATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343274 | |

| Record name | 2,5-Difluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207853-61-0 | |

| Record name | 2,5-Difluoro-α-hydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207853-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207853-61-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.